5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile
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Overview
Description
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile: is an organic compound with the molecular formula C16H15N3O5 and a molecular weight of 329.31 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile typically involves the following steps:
The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for cost, yield, and safety .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile has several scientific research applications:
Proteomics: Used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-[(3,4-dimethoxyphenyl)amino]benzonitrile
- 5-Nitro-2-[(3,5-dimethoxyphenyl)amino]benzonitrile
- 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzamide
Uniqueness
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
5-nitro-2-(3,4,5-trimethoxyanilino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)18-13-5-4-12(19(20)21)6-10(13)9-17/h4-8,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVNWAIOIMCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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